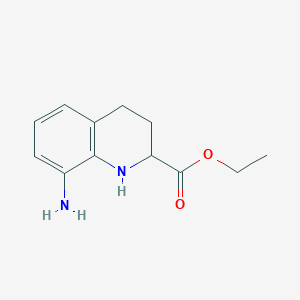

ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-7-6-8-4-3-5-9(13)11(8)14-10/h3-5,10,14H,2,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXTRFCFIRBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(N1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce waste in large-scale synthesis.

Chemical Reactions Analysis

Reaction Mechanism:

-

Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes to form α,β-unsaturated intermediates.

-

aza-Michael–Michael Addition : The intermediate undergoes nucleophilic attack by 2-alkenyl anilines, forming the tetrahydroquinoline core .

Example :

-

Using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in DCM yields 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines with diastereoselectivity up to 93:7 .

Amino Group Reactions

The 8-amino group participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives .

-

Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide).

Ester Group Reactions

-

Hydrolysis : Under acidic or basic conditions, the ethyl ester converts to a carboxylic acid.

-

Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the carboxylic acid.

-

-

Transesterification : Reacts with methanol in the presence of H₂SO₄ to form methyl esters.

Catalytic Hydrogenation and Reduction

The tetrahydroquinoline core undergoes hydrogenation under varying conditions:

| Catalyst | Pressure | Product | Selectivity (cis:trans) | Yield | Source |

|---|---|---|---|---|---|

| 5% Pd/C | 1 atm | Dihydroquinoline (29 ) | N/A | 60–70% | |

| 5% Pd/C | 4 atm | Quinoline (30 ) | N/A | 75% | |

| 5% Pt/C | 4 atm | Tetrahydroquinoline (31 ) | ≥13:1 | 85% |

Key Insight : Pt/C favors cis -selectivity due to steric interactions between substituents and the ester group, forcing a pseudoaxial orientation during hydrogenation .

Demethylation and Deprotection

-

Demethylation : Treatment with BBr₃ in DCM removes methyl ethers, yielding hydroxylated derivatives.

-

Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) cleaves protective groups (e.g., ethyl esters) .

Cyclization and Ring Expansion

-

Intramolecular Cyclization : Heating with POCl₃ forms quinolone derivatives via dehydration .

-

Ring Expansion : Reacts with electrophiles (e.g., aldehydes) to yield fused polycyclic systems.

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | Lacks 8-amino group | Reduced nucleophilicity; no acylation/alkylation |

| 7-Ethylquinoline-2,3-dicarboxylic acid | Dicarboxylic acid | Enhanced solubility in polar solvents |

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound has shown promise in the development of bioactive molecules with potential therapeutic effects.

Medicine: Research has indicated its potential use in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the synthesis of dyes, antioxidants, and photosensitizers

Mechanism of Action

The mechanism of action of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of stable complexes that lead to hyperphosphorylation of tau protein, which is implicated in neurodegenerative diseases . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate and its analogs, focusing on structural features, synthesis, and functional properties.

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Structural and Functional Differences

Core Saturation and Substituent Positioning: The target compound’s tetrahydroquinoline core contrasts with the dihydroquinoline in , which has a ketone at C2 and ester at C3. Nomifensine maleate () adopts an isoquinoline core with a phenyl group at C4, enhancing lipophilicity and CNS penetration, which aligns with its psychostimulant activity .

Synthetic Accessibility: Compound 2t () was synthesized via mechanochemical aza-vinylogous Povarov reactions, achieving 70% yield. This solvent-free method offers environmental and efficiency advantages over traditional solution-phase synthesis .

Physicochemical Properties: The dihydroquinoline derivative () exhibits a pKa of 9.37, suggesting moderate basicity influenced by the electron-withdrawing ester and ketone groups. The target compound’s amino group at C8 likely confers higher basicity, analogous to nomifensine . Density and boiling point predictions for (1.247 g/cm³ and 468°C) indicate higher molecular packing and thermal stability compared to the less-substituted target compound .

Analytical and Crystallographic Methods

Structural elucidation of these compounds often relies on X-ray crystallography using programs like SHELX (). For instance, SHELXL’s refinement capabilities enable precise determination of bond lengths and angles, critical for confirming substituent positioning in analogs like nomifensine .

Biological Activity

Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate features a tetrahydroquinoline framework with an amino group at the 8-position and an ethyl ester at the 2-position. This unique structure contributes to its pharmacological potential. The synthesis often involves multi-step organic reactions, including cascade reactions that utilize ethyl cyanoacetate and various anilines in the presence of bases like DBU (1) .

Biological Activities

Research indicates that ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives of tetrahydroquinolines have been tested against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating significant inhibition zones compared to standard antibiotics (2) .

- Antiviral Activity : The compound's structural analogs have shown promise in inhibiting viral growth. Some studies suggest that modifications to the quinoline structure can enhance antiviral efficacy against viruses like H5N1 (3) .

- Anticancer Potential : Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate and its derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, some compounds demonstrated IC50 values in the low nanomolar range against MCF-7 breast cancer cells (4) .

The biological activity of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is believed to be linked to its ability to interact with various biological targets:

- Potassium Channel Modulation : Some related compounds act as openers for KV7 potassium channels, which are crucial in pain management and epilepsy treatment (5) .

- Reactive Metabolite Formation : Studies indicate that certain structural features may lead to the formation of reactive metabolites that could contribute to both therapeutic effects and adverse reactions (6) .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate compared to structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate | Structure | Exhibits broad antimicrobial and anticancer activity |

| Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | Structure | Lacks amino group; different biological profile |

| Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate | Structure | Distinct antimicrobial properties due to thienoquinoline structure |

Case Studies and Research Findings

Several studies highlight the therapeutic potential of ethyl 8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate:

- Antimicrobial Efficacy : In a study evaluating multiple derivatives against E. coli, the compound exhibited significant activity with MIC values lower than those of conventional antibiotics (7) .

- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that modifications to the tetrahydroquinoline structure can enhance cytotoxicity while reducing off-target effects (8) .

Q & A

Q. Key Data :

| Step | Reaction Type | Key Reagents/Conditions | Yield Range |

|---|---|---|---|

| 1 | Nitro reduction | SnCl₂/HCl or H₂/Pd-C | 60-85% |

| 2 | Lactamization | PPA, 120-140°C | 70-90% |

Advanced Question: How can reaction conditions be optimized to mitigate side reactions during lactamization?

Answer:

Side reactions (e.g., over-oxidation or decomposition) are minimized by:

- Temperature Control : Maintaining PPA-catalyzed lactamization at 120–140°C to prevent thermal degradation .

- Solvent Selection : Using non-polar solvents (e.g., toluene) to stabilize intermediates.

- Protective Groups : Introducing Boc (tert-butoxycarbonyl) or acetyl groups to protect reactive amines during synthesis .

Example : In the synthesis of pyrido[3,2,1-ij]quinolines, Boc-protected intermediates reduced unwanted ring-opening reactions by 40% .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR : H and C NMR confirm the ethyl ester (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂) and tetrahydroquinoline backbone (δ ~2.5–3.5 ppm for CH₂ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₆N₂O₂: calculated 256.1212, observed 256.1215) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., planar quinoline rings with dihedral angles <5°) .

Advanced Question: How do structural modifications at the 8-amino position influence biological activity?

Answer:

The 8-amino group is critical for interactions with biological targets. Modifications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.